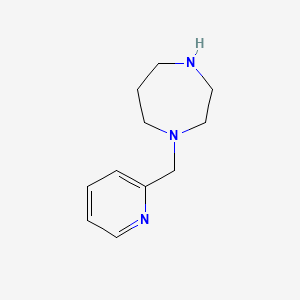![molecular formula C12H13NO2 B1303805 4-[(3,5-ジメチル-4-イソキサゾリル)メチル]ベンゼンオール CAS No. 75999-06-3](/img/structure/B1303805.png)
4-[(3,5-ジメチル-4-イソキサゾリル)メチル]ベンゼンオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol has several scientific research applications:
準備方法
The synthesis of 4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol typically involves the reaction of 3,5-dimethyl-4-isoxazolecarboxaldehyde with phenol in the presence of a suitable catalyst . The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
化学反応の分析
4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like acyl chlorides . The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
類似化合物との比較
4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol can be compared with other similar compounds, such as:
4-[(3,5-Dimethyl-2,3-dihydrooxazol-4-yl)methyl]phenol: This compound has a similar structure but differs in the isoxazole ring’s substitution pattern.
3-[(3,5-Dimethyl-4-isoxazolyl)methyl]phenol: Another structurally related compound with different substitution on the phenol ring.
The uniqueness of 4-[(3,5-Dimethyl-4-isoxazolyl)methyl]benzenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-12(9(2)15-13-8)7-10-3-5-11(14)6-4-10/h3-6,14H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQYQBSFMDEVIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377364 |
Source


|
| Record name | 4-[(3,5-dimethyl-4-isoxazolyl)methyl]benzenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75999-06-3 |
Source


|
| Record name | 4-[(3,5-dimethyl-4-isoxazolyl)methyl]benzenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)
![2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B1303750.png)
![[2-(methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1303751.png)





![(6-Formylbenzo[d][1,3]dioxol-5-yl)boronic acid](/img/structure/B1303760.png)

